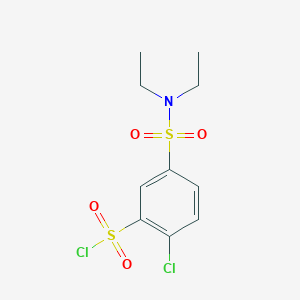

2-Chloro-5-(diethylsulfamoyl)benzene-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-5-(diethylsulfamoyl)benzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 954262-82-9 . Its IUPAC name is 2-chloro-5-[(diethylamino)sulfonyl]benzenesulfonyl chloride . The molecular weight of this compound is 346.25 .

Synthesis Analysis

The synthesis of sulfonyl chlorides, such as this compound, can be achieved via chlorosulfonation . This process involves the use of readily accessible reagents and offers safe operations and easy purification without chromatography .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13Cl2NO4S2/c1-3-13(4-2)19(16,17)8-5-6-9(11)10(7-8)18(12,14)15/h5-7H,3-4H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Aplicaciones Científicas De Investigación

Synthesis of Sulfonyl Chlorides

Sulfonyl chlorides are synthesized via the aqueous chlorination of aryl methoxymethyl sulfides, presenting a facile method for producing various functionalized sulfides. This process highlights the utility of sulfonyl chlorides in synthetic chemistry, allowing for the easy preparation of benzenesulfonyl and arylmethanesulfonyl chlorides in excellent yields. The method demonstrates the importance of 2-Chloro-5-(diethylsulfamoyl)benzene-1-sulfonyl chloride in the synthesis of complex organic molecules and dendritic structures, providing a foundational approach for further chemical advancements (Kim, Ko, & Kim, 1992).

Facilitated Friedel-Crafts Sulfonylation

The use of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids as a reaction medium and Lewis acid catalyst for Friedel-Crafts sulfonylation reaction underpins another significant application. This method showcases the enhanced reactivity and almost quantitative yields of diaryl sulfones from benzene and substituted benzenes with sulfonyl chlorides. The study underscores the impact of Lewis acidity on conversion rates and provides mechanistic insights into the sulfonylation reaction, emphasizing the role of this compound in advancing sulfonylation techniques (Nara, Harjani, & Salunkhe, 2001).

Advancements in Polycondensation Techniques

Polysulfonamides, prepared through interfacial polycondensation, showcase a direct application of disulfonyl chlorides. This method facilitates the rapid formation of high molecular weight polymers at room temperature, leveraging the reactivity of sulfonyl chlorides for creating polymers with potential applications in various industries. The process emphasizes the significance of precise reaction conditions and the purity of reactants, indicating the crucial role of sulfonyl chlorides like this compound in polymer science (Sundet, Murphey, & Speck, 1959).

Novel Catalysts for Organic Syntheses

The ionic liquid 1,3-disulfonic acid benzimidazolium chloride, synthesized from sulfonyl chloride derivatives, represents a novel and efficient catalyst for the synthesis of tetrahydropyridine under solvent-free conditions. This application underscores the versatility of sulfonyl chlorides in catalyzing organic reactions, demonstrating their capacity to facilitate green chemistry processes by offering a recyclable and environmentally friendly catalytic system. The approach highlights the expanding role of sulfonyl chlorides in developing sustainable chemical syntheses (Abbasi, 2015).

Propiedades

IUPAC Name |

2-chloro-5-(diethylsulfamoyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl2NO4S2/c1-3-13(4-2)19(16,17)8-5-6-9(11)10(7-8)18(12,14)15/h5-7H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKKHYTKNCZQJJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B2725757.png)

![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2725758.png)

![ethyl 2-(4-butoxybenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2725761.png)

![1-methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2725771.png)

![13-Amino-2,3,5,6,8,9-hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinolin-15-ol](/img/structure/B2725772.png)

![3-{6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2725776.png)

![2,2,2-trifluoro-N-(5-oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-8-yl)acetamide](/img/structure/B2725777.png)